Sertraline hydrochloride is a synthetic compound classified as a selective serotonin reuptake inhibitor (SSRI). [] In scientific research, Sertraline serves as a valuable tool for investigating serotonergic systems and their roles in various biological processes. It helps researchers understand the mechanisms underlying mood regulation, behavior, and physiological functions. By studying the effects of Sertraline on cells, tissues, and animal models, scientists gain insights into the complexities of serotonin signaling and its implications for human health.
Sertraline is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor (SSRI). It is primarily used in the treatment of various psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The compound is known for its effectiveness in increasing serotonin levels in the brain, which helps improve mood and emotional stability. Sertraline is marketed under several brand names, with Zoloft being one of the most recognized.
Sertraline was first synthesized in the 1970s by the pharmaceutical company Pfizer. Its chemical structure was patented in 1981, and it received approval from the U.S. Food and Drug Administration for medical use in 1991. Since then, it has become one of the most commonly prescribed antidepressants worldwide.
Sertraline is classified under the following categories:
The synthesis of sertraline involves several key steps that can vary based on the specific method employed. Notable methods include:
The synthesis typically involves:
Sertraline's molecular formula is C17H17Cl2N and its structure includes:
The primary reactions involved in sertraline synthesis include:
The hydro-reduction process typically uses palladium on barium sulfate as a catalyst under controlled pressure and temperature conditions to optimize yields while minimizing by-products .
Sertraline functions by selectively inhibiting the reuptake of serotonin at the neuronal synapse. This leads to increased serotonin availability in the synaptic cleft, enhancing neurotransmission and contributing to mood elevation.
Relevant analyses indicate that sertraline maintains its efficacy across various formulations while ensuring patient safety through rigorous quality control measures during production .
Sertraline is widely used in clinical settings for:
In addition to its primary applications in psychiatry, sertraline has been studied for potential uses in other areas such as chronic pain management and premenstrual dysphoric disorder .
Sertraline hydrochloride (Ser-HCl) demonstrates significant bioaccumulation potential in aquatic organisms, with dynamics influenced by species physiology, exposure history, and environmental conditions. In estuarine decapods (Carcinus maenas), tissue accumulation patterns reveal that organisms from historically contaminated sites exhibit nearly double the sertraline burden compared to those from pristine environments, suggesting pollution history modulates detoxification pathways [2]. This bioaccumulation correlates strongly with disrupted neuroendocrine responses, including inhibited acetylcholinesterase (AChE) activity in thoracic ganglia, which impairs neurotransmission [2].
Table 1: Bioaccumulation Factors (BAFs) in Aquatic Organisms
Organism | BAF (L/kg) | Exposure Concentration | Key Tissue |
---|---|---|---|
Carcinus maenas | 110–360* | 0.1–10 µg/L | Hepatopancreas |
Pungitius pungitius | 49 | 0.5 µg/L | Whole body |
Asellus aquaticus | 360 | 0.5 µg/L | Whole body |
**Site-dependent variation observed [2] [5]
Microcosm studies further demonstrate that microbial communities exhibit altered richness and diversity even at sublethal concentrations (50–200 μg/L), indirectly facilitating bioaccumulation up the food chain by disrupting basal trophic functions [1].
Conventional wastewater treatment removes ~77–94% of sertraline via combined sorption and biotransformation mechanisms [3]. Sorption to activated sludge dominates (≈90% removal), driven by sertraline’s lipophilicity (log Kow = 5.2), while biodegradation contributes secondarily. Ten biotransformation products have been identified, including:
Laboratory-scale flow-through bioreactors achieve 94% elimination, outperforming real-world treatment plants (77–81%) due to optimized microbial consortia. Biodegradation efficiency declines with coexisting carbon sources, indicating competitive metabolic inhibition [3]. Psychiatric hospital effluents contain eight persistent transformation products, confirming incomplete mineralization in engineered systems.
Sertraline provokes transcriptomic and functional disruptions across aquatic species at environmental concentrations (ng/L–μg/L):
These subcellular changes cascade to population-level effects, including reduced fecundity in fish and disrupted nutrient cycling via microbial dysbiosis.
Sertraline exhibits trophic dilution rather than biomagnification in constructed food chains. Bioaccumulation factors (BAFs) decrease from primary producers to predators:
Table 2: Trophic Transfer Metrics in Laboratory Food Chains
Trophic Level | Organism | BAF (L/kg) | Biomagnification Factor (BMF) |
---|---|---|---|
Primary producer | Acer platanoides (algae) | 1300–2200 | - |
Primary consumer | Asellus aquaticus | 110–360 | 0.03–0.28 |
Secondary consumer | Pungitius pungitius | 41–49 | 0.11–0.14 |
Lipid content poorly predicts BAFs (R2 < 0.2), suggesting ion-trapping in acidic organelles and protein binding dominate tissue distribution [5]. Despite low BMFs, dietary exposure causes behavioral perturbations in fish, including hyperactivity during feeding and reduced predator evasion [9].
Innovative treatments target sertraline’s resistance to conventional degradation:
These technologies reduce effluent concentrations below predicted no-effect concentrations (PNECs) of 0.025 µg/L, mitigating ecological risks [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: